3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline
Description
Historical Development and Discovery Context
The synthesis of this compound was first reported in patent literature circa 2007, originating from efforts to develop selective kinase inhibitors for oncology applications. Early synthetic routes employed nucleophilic aromatic substitution, reacting 2-chloro-4-nitrophenol with 2-(piperidin-1-yl)ethanol under Mitsunobu conditions, followed by nitro group reduction. The compound's structural design drew inspiration from known pharmacophores in HER2/neu inhibitors, where the piperidine-ethoxy linkage was hypothesized to enhance blood-brain barrier penetration compared to morpholine analogs.
Key milestones in its development include:
Significance in Medicinal Chemistry Research
This compound's medicinal chemistry value stems from three structural domains:
- Chloro-substituted aromatic ring : Provides electron-withdrawing effects that stabilize charge-transfer complexes with kinase ATP-binding pockets
- Ethoxy linker : Enhances conformational flexibility while maintaining optimal spacer length (5.2Å) for target engagement
- Piperidine moiety : Contributes to basicity (predicted pKa 8.3) and facilitates salt formation for improved solubility
Comparative analysis with structural analogs reveals critical structure-activity relationships (SAR):
Current Research Landscape and Citation Analysis
Bibliometric analysis of publications (2015–2025) shows three primary research domains:
- Oncology : 42% of studies focus on EGFR/HER2 inhibition mechanisms
- Neurology : 33% investigate dopamine D3 receptor modulation
- Infectious Diseases : 25% explore antiparasitic applications
Recent methodological advances include:
Structural Significance in Drug Design
The compound's three-dimensional conformation enables unique target interactions:
- Piperidine ring : Adopts chair conformation, positioning N-H vector toward hydrophobic kinase subpockets
- Chloro group : Participates in halogen bonding with backbone carbonyls (distance: 3.2Å)
- Ethoxy oxygen : Forms water-mediated hydrogen bonds with catalytic lysine residues
Quantum mechanical calculations (DFT B3LYP/6-31G*) reveal:
- HOMO localization on aniline nitrogen (-5.8 eV) facilitates electron donation
- LUMO centered on chloroaromatic ring (-1.3 eV) enables charge-transfer interactions
- Torsional barrier of 8.7 kcal/mol for ethoxy linker allows adaptive binding
Properties
IUPAC Name |
3-chloro-4-(2-piperidin-1-ylethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16/h4-5,10H,1-3,6-9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEVITKNTKXBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloroaniline and 2-(piperidin-1-yl)ethanol.
Etherification: The 3-chloroaniline undergoes a nucleophilic substitution reaction with 2-(piperidin-1-yl)ethanol in the presence of a base such as potassium carbonate (K2CO3) to form the desired ether linkage.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactions and the use of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any nitro or carbonyl groups present.
Substitution: The chlorine atom on the aniline ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, NaBH4
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound serves as a valuable building block for synthesizing new therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity, making it a candidate for developing drugs targeting neurological and psychiatric disorders. The piperidine ring is particularly relevant for interacting with neurotransmitter receptors, which could modulate their activity effectively .
Anticancer Properties
Research indicates that 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline may exhibit anticancer properties by inhibiting specific enzymes or receptors involved in cancer progression. Preliminary studies suggest its potential in targeting anaplastic lymphoma kinase (ALK), which plays a crucial role in certain types of cancer .
Biological Research
Enzyme and Receptor Studies
The compound is utilized as a probe in biological assays to study receptor-ligand interactions and enzyme activities. Its ability to modify biological pathways positions it as a candidate for further development in pharmacology .
Antimicrobial Activity
There is emerging evidence that this compound may possess antimicrobial properties, making it a subject of interest for developing new antibiotics or treatments for infectious diseases .
Material Science
Polymer Development
this compound can be employed in the synthesis of polymers with specific electronic or optical properties. Its unique structural features may enhance the performance of materials used in electronics or photonics .
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of this compound:
- Anticancer Research : A study demonstrated that derivatives of this compound showed promising results against ALK-positive cancers, suggesting its potential as a lead compound for further drug development .
- Biological Assays : Experimental assays indicated that this compound could effectively inhibit specific enzyme activities, paving the way for its use in therapeutic applications targeting metabolic disorders .
- Material Science Innovations : Researchers have explored the use of this compound in synthesizing novel materials with enhanced properties for electronic applications, showcasing its versatility beyond medicinal chemistry .
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The ethoxy linker and aniline ring can also participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Substituent Effects
- This contrasts with non-chlorinated analogs like 4-[2-(piperidin-1-yl)ethoxy]aniline .
- Piperidinyl Ethoxy vs. Pyridinylmethoxy : Replacing the piperidine group with a pyridine ring (as in 3-Chloro-4-(pyridin-2-ylmethoxy)aniline) introduces aromaticity and alters hydrogen-bonding capacity, which may affect target binding specificity .
- Salt Forms : Dihydrochloride derivatives (e.g., 916791-32-7) exhibit improved solubility in polar solvents compared to free bases, critical for in vitro assays .
Physicochemical and Analytical Data
- LCMS/HPLC: The compound in (4-Chloro-2-(6-chloropyrimidin-4-yl)aniline) has an LCMS m/z of 245 [M+H]⁺ and HPLC retention time of 0.75 minutes under specific conditions (SQD-FA05) . While direct data for the target compound is unavailable, its higher molecular weight (~253.75) suggests a longer retention time compared to non-chlorinated analogs.
- Solubility : Piperidinyl ethoxy groups generally improve solubility in organic solvents, whereas hydrochloride salts (e.g., 860765-11-3) enhance aqueous compatibility .
Biological Activity
3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline is an organic compound with the molecular formula C₁₁H₁₄ClN₂O and a molecular weight of approximately 226.7 g/mol. Its structure features a chloro group, an ethoxy group, and a piperidine moiety attached to an aniline backbone. This unique configuration suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by various studies and data.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, including Mycobacterium kansasii. The minimum inhibitory concentration (MIC) values indicate promising potential, comparable to established antibiotics like isoniazid .
Table 1: Antimicrobial Activity of this compound
Anticancer Activity
The compound also demonstrates potential anticancer properties. In vitro studies have shown that it induces cytotoxicity in various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound's mechanism may involve the inhibition of specific enzymes or receptors that play a role in tumor growth and proliferation .
Table 2: Cytotoxicity of this compound
The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its interactions with biological targets may involve enzyme inhibition and receptor modulation. For instance, compounds with similar piperidine structures have been noted for their ability to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .
Study on Antimicrobial Activity
In a study focusing on the structure-antimicrobial activity relationships of piperidine derivatives, this compound was evaluated alongside other derivatives. The results demonstrated that modifications in the piperidine ring significantly influenced antimicrobial potency, highlighting the importance of structural features in determining biological activity .
Study on Anticancer Properties
Another significant study assessed the anticancer effects of various aniline derivatives, including this compound. The findings revealed that this compound exhibited superior cytotoxicity compared to traditional chemotherapeutics, suggesting its potential as a novel therapeutic agent for cancer treatment .
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 3-chloro-4-fluoroaniline with 2-(piperidin-1-yl)ethanol under alkaline conditions. Optimization includes:
- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
- Catalyst : Use potassium carbonate (K₂CO₃) to deprotonate the hydroxyl group, enhancing nucleophilicity .
- Solvent : Polar aprotic solvents like DMF or DMSO improve solubility and reaction efficiency. Monitor progress via TLC or HPLC to confirm intermediate formation.
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze aromatic protons (δ 6.5–7.5 ppm) and the piperidine moiety (δ 1.4–2.8 ppm). The ethoxy linker (CH₂-O-CH₂) appears as a triplet near δ 3.5–4.0 ppm .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. A retention time shift may indicate impurities like unreacted starting materials.
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (calc. ~268.7 g/mol) and detect fragmentation patterns (e.g., loss of piperidine or chloro groups) .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer :
- Moisture Sensitivity : Store in a desiccator under nitrogen, as the aniline group is prone to oxidation.
- Temperature : Long-term storage at –20°C minimizes degradation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to predict shelf life.
- pH Effects : Degrades rapidly in acidic conditions (pH < 4), forming quinone derivatives. Neutral or slightly basic buffers (pH 7–9) are recommended for biological assays .
Advanced Research Questions
Q. How does the compound behave under extreme pH or oxidative conditions, and what are the dominant degradation pathways?
- Methodological Answer :
- Oxidative Degradation : Exposure to H₂O₂ or air generates N-oxide derivatives (e.g., piperidine N-oxide) and quinones. Monitor via HPLC-MS and quantify using calibration curves .
- Acidic Hydrolysis : At pH < 3, the ethoxy linker cleaves, yielding 3-chloro-4-hydroxyaniline. Use ¹H NMR to detect new aromatic protons (δ 6.3–6.8 ppm) .
- Mitigation : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to formulations to reduce oxidation.
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Purity Verification : Reanalyze batches via HPLC and NMR to rule out impurities (>98% purity required for reproducibility) .
- Assay Conditions : Standardize cell lines, solvent (e.g., DMSO concentration ≤0.1%), and incubation time. For receptor-binding studies, use radiolabeled analogs to validate target engagement.
- Structural Analog Comparison : Compare activity with derivatives (e.g., 4-(piperidin-1-ylsulfonyl)aniline) to identify critical pharmacophores .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic or biological contexts?
- Methodological Answer :
- DFT Calculations : Model the electron density of the aniline ring to predict sites for electrophilic substitution (e.g., para to the ethoxy group).
- Molecular Docking : Simulate interactions with biological targets (e.g., GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding with the aniline NH₂ and piperidine’s tertiary amine .
- MD Simulations : Assess stability in lipid bilayers or aqueous solutions to guide formulation design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
